molecular formula C18H16FNO B1327213 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone CAS No. 898790-07-3

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Cat. No.: B1327213
CAS No.: 898790-07-3
M. Wt: 281.3 g/mol
InChI Key: FDZPPGWZXHQOJX-UHFFFAOYSA-N
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Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16FNO and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds similar to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, such as (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have been synthesized and structurally analyzed. These compounds are synthesized through a multi-step process and confirmed by FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) are used for conformational analyses, revealing that DFT-optimized molecular structures are consistent with the crystal structures (Huang et al., 2021).

Chemical Reactions and Synthesis Techniques

  • Reduction Techniques : Research includes the reduction of related compounds, such as (2-nitrophenyl)(1H-pyrrol-2-yl)methanone, exploring different reduction methods and the resulting products, contributing to the understanding of chemical reactions of similar pyrrole-based compounds (Kimbaris & Varvounis, 2000).
  • One-Pot Synthesis : Efficient one-pot synthetic procedures have been developed for compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. Such methods demonstrate the economical synthesis of pyrrole derivatives, which can be applied to similar compounds (Kaur & Kumar, 2018).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Certain derivatives, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, exhibit antimicrobial activities. Research into these compounds can shed light on potential biological activities of similar pyrrole-based structures (Kumar et al., 2012).

Spectroscopic Properties and Theoretical Studies

  • Spectroscopic Properties : Studies on related compounds, such as (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, focus on their spectroscopic properties in different solvents. Quantum chemistry calculations provide insights into the molecular structure and behavior of such compounds (Al-Ansari, 2016).

Future Directions

For more detailed information, you can refer to the relevant papers .

Biochemical Analysis

Biochemical Properties

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as dihydrofolate reductase and tyrosine kinase, inhibiting their activity and affecting cellular processes . Additionally, it can bind to proteins involved in cell signaling pathways, altering their function and leading to changes in cellular behavior. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation. The compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity . For example, it can inhibit enzyme activity by occupying the active site and preventing substrate binding. Additionally, it can activate or inhibit signaling pathways by binding to receptors and altering their conformation. These interactions lead to changes in gene expression, enzyme activity, and cellular behavior, ultimately affecting the overall function of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, it can affect the levels of key metabolites involved in energy production, lipid metabolism, and other essential cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZPPGWZXHQOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643482
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-07-3
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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